Product packaging for 2-(2H-1,2,3-Triazole-2-yl)aniline(Cat. No.:)

2-(2H-1,2,3-Triazole-2-yl)aniline

Cat. No.: B1342501
M. Wt: 160.18 g/mol
InChI Key: CNJVJYWASCGFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-Triazole-2-yl)aniline is a high-value chemical scaffold that integrates an aniline moiety with a 1,2,3-triazole ring, making it a versatile building block in medicinal chemistry and materials science . The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability, significant dipole moment, and ability to act as a bioisostere for amide bonds or other functional groups . This ring system can engage in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to enzymes and receptors . Consequently, 1,2,3-triazole-containing compounds are extensively investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The aniline component further enhances the molecule's utility as a synthetic intermediate, enabling its incorporation into more complex molecular architectures, such as orexin receptor antagonists and other active pharmaceutical ingredients (APIs) . The specific 2H- tautomer of the triazole ring is generally the more stable form, and its synthesis can be efficiently achieved through modern methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . This compound is intended for research applications as a core scaffold or precursor in the development of novel therapeutic agents and functional materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B1342501 2-(2H-1,2,3-Triazole-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-(triazol-2-yl)aniline

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,9H2

InChI Key

CNJVJYWASCGFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2N=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2h 1,2,3 Triazole 2 Yl Aniline and Its Structural Analogs

Regioselective N2-Arylation Strategiesnih.govresearchgate.net

The regioselective synthesis of N2-aryl-1,2,3-triazoles is a significant challenge due to the potential for arylation at three different nitrogen atoms (N1, N2, and N3). researchgate.net Consequently, the development of synthetic protocols that afford high selectivity for the N2 isomer is of paramount importance.

Palladium-Catalyzed N2-Arylation of 1,2,3-Triazolesnih.govnih.gov

Palladium catalysis has emerged as a powerful tool for the highly regioselective N2-arylation of 1,2,3-triazoles. nih.govnih.gov These methods often employ sterically demanding ligands to direct the arylation to the central nitrogen atom of the triazole ring.

A highly effective palladium-catalyzed system for the N2-arylation of 1,2,3-triazoles utilizes a combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky biaryl phosphine (B1218219) ligand, specifically Me₄tBuXPhos (L1). nih.govresearchgate.net This catalytic system demonstrates excellent N2-selectivity (95–99%) with a broad range of aryl bromides, chlorides, and triflates. nih.govnih.gov

The reaction is typically performed in toluene (B28343) at 120 °C with a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov Pre-heating the catalyst and ligand solution before introducing the triazole and aryl halide is crucial for achieving high efficiency, as the 1,2,3-triazole can inhibit the formation of the active Pd(0)-ligand complex. nih.gov

While a wide array of substituted aryl halides are well-tolerated, the presence of an ortho-substituent on the aryl halide has been shown to decrease the reaction yield. nih.gov This is attributed to unfavorable steric interactions between the bulky ligand and the ortho-substituent on the aryl partner. nih.gov This observation is critical when considering the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives from ortho-substituted anilines or their corresponding halides.

Table 1: Palladium-Catalyzed N2-Arylation of 1,2,3-Triazole with Various Aryl Halides nih.gov

Entry Aryl Halide Catalyst Ligand Base Solvent Temp (°C) Yield (%) N2:N1 Selectivity
1 Bromobenzene Pd₂(dba)₃ L1 K₃PO₄ Toluene 120 90 97:3
2 4-Chlorotoluene Pd₂(dba)₃ L1 K₃PO₄ Toluene 120 85 >99:1
3 4-Bromobenzonitrile Pd₂(dba)₃ L1 K₃PO₄ Toluene 120 91 >99:1
4 2-Bromotoluene Pd₂(dba)₃ L1 K₃PO₄ Toluene 120 46 >99:1

Data sourced from a study on highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles. nih.gov

Copper-Catalyzed Approaches to 2H-1,2,3-Triazole Systemsrsc.orgresearchgate.net

Copper-catalyzed reactions represent a more economical alternative for the synthesis of N-aryl-1,2,3-triazoles. While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" typically yields 1,4-disubstituted triazoles, specific strategies have been developed to achieve N2-arylation. researchgate.netacs.org

An effective copper-catalyzed method for the synthesis of N-2-aryl-1,2,3-triazoles involves the tandem condensation and oxidative N-N bond formation from α-arylhydrazonoketones. researchgate.net In this approach, the α-arylhydrazonoketone is treated with ammonium (B1175870) acetate (B1210297) in the presence of a copper catalyst, such as copper(I) bromide (CuBr), under an oxygen atmosphere. This process is environmentally friendly due to the use of oxygen as the oxidant. researchgate.net

The reaction tolerates a variety of functional groups on the arylhydrazone, including both electron-donating and electron-withdrawing substituents. researchgate.net Another innovative copper-catalyzed strategy involves the coupling of oxime acetates with aryldiazonium tetrafluoroborates. This azide-free method proceeds via a single electron transfer process, initiated by the copper catalyst, leading to the formation of the N-2-aryl-1,2,3-triazole ring. rsc.org Mechanistic studies suggest that this reaction follows a radical pathway. rsc.org

Table 2: Copper-Catalyzed Synthesis of 2-Aryl-1,2,3-triazoles from α-Arylhydrazonoketones researchgate.net

Entry α-Arylhydrazonoketone Catalyst Oxidant Reagent Solvent Temp (°C) Yield (%)
1 Phenylhydrazone of pyruvic aldehyde CuBr O₂ NH₄OAc Toluene 100 85
2 4-Methoxyphenylhydrazone of pyruvic aldehyde CuBr O₂ NH₄OAc Toluene 100 78
3 4-Chlorophenylhydrazone of pyruvic aldehyde CuBr O₂ NH₄OAc Toluene 100 82

Data sourced from a study on the tandem synthesis of 2-aryl-1,2,3-triazoles via copper-catalyzed aerobic oxidation. researchgate.net

Transition Metal-Free Synthetic Routesnih.govchemistryviews.orgresearchgate.net

The development of transition-metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications. Several metal-free approaches for the synthesis of substituted 1,2,3-triazoles have been reported.

One notable metal-free approach involves the reaction of β-carbonyl phosphonates with azides in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This method is highly regioselective and proceeds under mild conditions. nih.gov The proposed mechanism involves the formation of a cesium-chelated Z-enolate from the β-carbonyl phosphonate. This enolate then acts as an efficient dipolarophile in a [3+2] cycloaddition with the azide (B81097). nih.gov This protocol allows for the synthesis of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles with high yields. nih.govacs.org

Another innovative metal- and azide-free synthesis of 1,2,3-triazoles has been developed using α,α-difluoro-N-tosylhydrazones and amines. chemistryviews.org The reaction is promoted by a base such as lithium tert-butoxide (LiOt-Bu) and proceeds through the cleavage of two C(sp³)–F bonds. The proposed mechanism begins with the generation of an azoalkene intermediate via the elimination of a fluoride (B91410) anion. This is followed by an azo-Michael addition of the amine, a second C–F bond cleavage, intramolecular cyclization, and subsequent aromatization to yield the final 1,2,3-triazole product. chemistryviews.org These metal-free methods offer a valuable alternative for the synthesis of diversely substituted 1,2,3-triazoles. researchgate.net

Multicomponent Reaction Protocols for 2H-1,2,3-Triazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing heterocyclic libraries.

While classic MCRs involve three or more distinct starting materials, pseudo-multicomponent reactions achieve similar complexity by generating one of the key reactants in situ. A notable strategy for synthesizing 1,2,3-triazole derivatives is the visible-light-promoted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In a process that can be described as a pseudo-four-component reaction, an aryl halide, sodium azide, a terminal alkyne, and a benzyl (B1604629) source can be combined.

For instance, a structural analog, 2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, was synthesized in high yield using a one-step procedure. rsc.org The reaction combines benzyl azide with 2-ethynylaniline (B1227618) in water, catalyzed by copper(II) chloride and an Eosin Y photosensitizer under green LED irradiation. rsc.org This method showcases the power of combining in situ catalyst activation with the principles of click chemistry to achieve complex products under sustainable conditions.

Reactant 1Reactant 2Catalyst SystemConditionsProductYield
Benzyl azide2-EthynylanilineCuCl₂, Eosin YWater, Green LED, 2h2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline89% rsc.org

Three-component cycloadditions are a cornerstone for the regioselective synthesis of 1,2,3-triazoles. These reactions offer a direct route to variously substituted triazoles by combining an alkyne, an azide source, and a third component.

One powerful method for the selective synthesis of N2-substituted-1,2,3-triazoles involves the reaction of chalcones, sodium azide, and halogenated aromatics, catalyzed by cuprous oxide. This "one-pot" three-component approach can achieve yields as high as 98%. nih.gov

Another significant three-component strategy employs a palladium(0)-copper(I) bimetallic catalyst system to react unactivated terminal alkynes, an allyl carbonate (like allyl methyl carbonate), and trimethylsilyl (B98337) azide (TMSN₃). nih.govorganic-chemistry.orgfrontiersin.org This reaction proceeds at 100°C in ethyl acetate and produces 2-allyl-substituted-1,2,3-triazoles in moderate to good yields (56-75%). nih.govfrontiersin.org The allyl group can be subsequently removed to yield the NH-triazole or further functionalized.

A copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde (B43269) provides an efficient route to 2-hydroxymethyl-2H-1,2,3-triazoles. nih.govfrontiersin.org Conducted at room temperature in 1,4-dioxane (B91453) with acetic acid, this method is notable for its high yields (67-95%) and broad substrate scope. nih.govfrontiersin.org

Reactant AReactant BReactant CCatalystConditionsProduct TypeYield (%)
ChalconeSodium AzideHalogenated AromaticCuprous Oxide"One-pot"N2-Substituted-1,2,3-triazoleUp to 98 nih.gov
Terminal AlkyneAllyl Methyl CarbonateTrimethylsilyl AzidePd(0)/Cu(I)Ethyl Acetate, 100°C2-Allyl-substituted-1,2,3-triazole56-75 nih.govfrontiersin.org
Terminal AlkyneSodium AzideFormaldehydeCopper1,4-Dioxane/Acetic Acid, RT2-Hydroxymethyl-2H-1,2,3-triazole67-95 nih.govfrontiersin.org

Synthesis via Functional Group Interconversions and Aromatic Transformations

Beyond building the triazole ring from acyclic precursors, a powerful approach involves the modification of pre-assembled aromatic systems. These methods often provide access to specific isomers that are difficult to obtain through other routes.

A key strategy for synthesizing 2-(2H-1,2,3-triazol-2-yl)aniline begins with 1-fluoro-2-nitrobenzene. sigmaaldrich.combldpharm.com The high electrophilicity of the carbon atom bearing the fluorine, activated by the ortho-nitro group, makes it susceptible to nucleophilic aromatic substitution.

The synthesis proceeds in two main steps:

Nucleophilic Aromatic Substitution : 1-Fluoro-2-nitrobenzene is reacted with the sodium salt of 1,2,3-triazole in a suitable solvent like DMF. The triazolide anion displaces the fluoride to form 2-(2-nitrophenyl)-2H-1,2,3-triazole. This step regioselectively establishes the crucial N-aryl bond at the N2 position of the triazole ring.

Nitro Group Reduction : The resulting nitro-substituted compound is then subjected to reduction. Standard catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is highly effective. Other methods, such as using tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in acetic acid, can also be employed to cleanly reduce the nitro group to the primary amine, yielding the final target molecule, 2-(2H-1,2,3-triazol-2-yl)aniline.

Functional group interconversions on the aniline (B41778) moiety of the title compound open pathways to a wide array of structural analogs. The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with various substituents, including halogens. youtube.comyoutube.com

To convert 2-(2H-1,2,3-triazol-2-yl)aniline to its corresponding iodo-derivative, the following sequence is employed:

Diazotization : The primary amino group is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This converts the aniline into a reactive arenediazonium salt. youtube.com

Iodination : The resulting diazonium salt solution is then treated with a source of iodide, typically potassium iodide (KI) or a copper(I) iodide solution. youtube.com This causes the decomposition of the diazonium salt, releasing nitrogen gas and installing an iodine atom onto the aromatic ring to produce 2-(2-iodophenyl)-2H-1,2,3-triazole.

Grignard reagents are powerful nucleophiles, but their high reactivity makes them incompatible with acidic protons and many functional groups, including azides. sigmaaldrich.com However, recent advances have enabled the use of Grignard chemistry for the synthesis of complex azides and, subsequently, triazoles. nih.govfrontiersin.orgnih.gov

A key innovation is the temporary protection of the azide group as a phosphazide. nih.govnih.gov This allows for the generation and reaction of a Grignard reagent on the same molecule. The synthesis of a functionalized triazole precursor can be achieved through the following sequence:

Protection : An iodo-substituted aryl azide (e.g., 3-iodo-5-methoxyphenyl azide) is treated with a phosphine, such as di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos), to form a stable phosphazide. nih.govfrontiersin.org

Grignard Formation : The iodo-phosphazide intermediate undergoes an iodine-magnesium exchange reaction upon treatment with a "turbo Grignard reagent" like iPrMgCl·LiCl. This efficiently generates the corresponding organomagnesium intermediate without disturbing the protected azide. nih.govnih.gov

Electrophilic Quench : The newly formed Grignard reagent is reacted with a desired electrophile (e.g., an aldehyde like 2-thienyl aldehyde). nih.govfrontiersin.org

Deprotection : The protecting group is removed by treatment with elemental sulfur, regenerating the azide functionality. nih.gov

Cycloaddition : Finally, the resulting functionalized aryl azide is subjected to a CuAAC "click" reaction with a terminal alkyne to afford a highly functionalized 1,2,3-triazole. nih.govfrontiersin.orgnih.gov

StepReagentsIntermediate/ProductPurpose
1. ProtectionAryl-Iodo-Azide, Phosphine (amphos)Aryl-Iodo-PhosphazideMask the reactive azide group. nih.gov
2. I-Mg ExchangeiPrMgCl·LiClAryl-Grignard-PhosphazideGenerate a nucleophilic carbon center. nih.gov
3. ReactionElectrophile (e.g., R-CHO)Functionalized-Aryl-PhosphazideIntroduce new functional groups. frontiersin.org
4. DeprotectionElemental Sulfur (S₈)Functionalized-Aryl-AzideRegenerate the azide for cycloaddition. nih.gov
5. Click ReactionTerminal Alkyne, Cu(I) catalystFunctionalized 1,2,3-TriazoleForm the final triazole ring. frontiersin.orgnih.gov

Routes from 2-Halo-benzoic Acid Precursors

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives, key precursors to the target aniline, from 2-halo-benzoic acids is a well-established and scalable approach. This method typically relies on a copper-catalyzed N-arylation reaction, commonly known as the Ullmann or Ullmann-Goldberg condensation, between a 2-halo-benzoic acid and 1,2,3-triazole. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and, importantly, high regioselectivity for the desired N2-isomer over the N1-isomer.

An improved second-generation process for the large-scale manufacture of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate for the orexin (B13118510) receptor antagonist suvorexant, has been developed using an Ullmann–Goldberg coupling. researchgate.net This process couples 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole. researchgate.net Initial attempts to couple the corresponding 2-iodo-benzoic acid derivative under various conditions resulted in a challenging mixture of regioisomers (81:19 ratio of N2:N1), which were difficult to separate. google.com

Detailed findings from various studies on the Ullmann coupling of 2-halo-benzoic acids with 1,2,3-triazole are summarized below.

Table 1: Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Derivatives from 2-Halo-benzoic Acid Precursors

Starting Material Catalyst System Base Solvent Temperature (°C) Product Regioisomeric Ratio (N2:N1) Reference
2-Iodo-5-methyl-benzoic acid CuI K₂CO₃ THF/DMF 65 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 81:19 google.com
2-Bromo-4-methylbenzoic acid Not specified Not specified Not specified Not specified 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Improved selectivity researchgate.net
2-Bromo-4-methoxy-benzoic acid CuI / (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine Cs₂CO₃ Dioxane 100 4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid Not specified google.com

This interactive table summarizes various reaction conditions for the synthesis of benzoic acid precursors.

Stereoselective and Asymmetric Synthesis Approaches

While 2-(2H-1,2,3-triazol-2-yl)aniline itself is achiral, its structural analogs can possess elements of chirality, most notably axial chirality (atropisomerism) arising from restricted rotation around the C-N bond connecting the aniline and triazole rings. The synthesis of such C-N atropisomers in an enantioselective manner represents a significant challenge due to the often lower rotational barrier of the C-N axis compared to C-C axes. nih.gov

Asymmetric synthesis strategies for N-aryl triazoles and related C-N atropisomers focus on establishing stereocontrol during the formation of the key C-N bond or through subsequent resolution. nih.gov These methods are crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications where different enantiomers may exhibit different biological activities.

Key asymmetric approaches applicable to the synthesis of chiral analogs of 2-(2H-1,2,3-triazol-2-yl)aniline include:

Catalytic Asymmetric N-Arylation: This is a powerful strategy that utilizes a chiral catalyst to control the stereochemical outcome of the C-N bond formation. For instance, palladium-catalyzed asymmetric N-arylation of achiral anilides using chiral phosphine ligands like (R)-DTBM-SEGPHOS has been shown to produce optically active atropisomeric anilides with high enantioselectivity. nih.gov In this process, the stereodetermining step involves the attack of the anilide nitrogen on the palladium center, where the chiral ligand environment dictates the facial selectivity. nih.gov

Kinetic Resolution: This method involves the differential reaction of a racemic mixture of a chiral substrate with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the unreacted, enantiomerically enriched substrate or the enantiomerically enriched product.

Diastereoselective Synthesis using Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the enantiomerically enriched product. For example, reacting N-allyl-o-(tert-butyl)aniline with a lactic acid derivative as a chiral auxiliary yielded a separable mixture of diastereomeric carboxamides. nih.gov

The table below outlines representative strategies for the asymmetric synthesis of compounds featuring C-N axial chirality, which are analogous to the target structure.

Table 2: Overview of Asymmetric Synthesis Strategies for C-N Atropisomers

Strategy Catalyst/Reagent Type of Chirality Example Substrate Class Achieved Enantioselectivity (ee) Reference
Catalytic Asymmetric N-Arylation Pd-complex with (R)-DTBM-SEGPHOS ligand Axial (C-N) Anilides High nih.gov
Phase-Transfer Catalyzed N-Alkylation Chiral tetraalkylammonium bromide Axial (C-N) o-Iodoanilides High nih.gov
Rhodium-Catalyzed C-H Activation/Annulation Rh(III)-complex with Cramer's CpOMe ligand Axial (C-N) N-Arylindoles High nih.gov

This interactive table highlights various asymmetric methodologies for creating chiral C-N bonds.

These advanced methodologies underscore the ongoing developments in synthetic organic chemistry to afford precise control over molecular architecture, enabling the creation of complex and stereochemically defined triazole-containing compounds.

Reaction Mechanisms and Mechanistic Organic Chemistry of 2 2h 1,2,3 Triazole 2 Yl Aniline Synthesis

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis plays a pivotal role in the synthesis of 1,2,3-triazoles, offering high efficiency and control over the reaction outcome. researchgate.net Various metals, including copper, palladium, and ruthenium, have been successfully employed to catalyze the formation of the triazole ring and the subsequent N-arylation to produce 2-(2H-1,2,3-triazol-2-yl)aniline derivatives. nih.govresearchgate.netresearchgate.net

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comilacadofsci.com However, the synthesis of 2-substituted-2H-1,2,3-triazoles, such as 2-(2H-1,2,3-triazol-2-yl)aniline, often involves the N-arylation of a pre-formed 1,2,3-triazole ring. While CuAAC is highly regioselective for the 1,4-isomer, copper catalysts can also be employed in the N-arylation of 1,2,3-triazoles. nih.gov Generally, copper-catalyzed N-arylation of simple 1,2,3-triazoles tends to yield mixtures of N1 and N2-arylated products with poor to moderate selectivity for the desired N2-isomer. nih.gov

The regioselectivity of copper-catalyzed N-arylation reactions can be influenced by several factors. For instance, the use of sterically hindered 4,5-disubstituted 1,2,3-triazoles can direct the arylation to the N2 position by sterically blocking the N1 and N3 positions. nih.gov Furthermore, the choice of ligands and reaction conditions can also play a role in directing the regioselectivity. Some studies have explored the use of supported copper catalysts, such as copper(I) immobilized on silica (B1680970) gel, which have demonstrated excellent catalytic activity in the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net While not directly focused on N2-arylation, these supported catalysts highlight the potential for tuning catalyst design to control reaction outcomes.

Recent research has also demonstrated the capability of copper(I) catalysts to synthesize 1,5-disubstituted 1,2,3-triazoles through a decarboxylation method, showcasing the versatility of copper in triazole synthesis beyond the typical CuAAC reaction. mdpi.com Cascade reactions involving CuAAC followed by intramolecular C-H bond arylation, enabled by a copper catalyst, have provided access to fully substituted and annulated 1,2,3-triazoles. beilstein-journals.org

Table 1: Overview of Copper-Catalyzed Reactions in Triazole Synthesis
Reaction TypeCatalyst SystemKey FeaturesRegioselectivityReference
Azide-Alkyne Cycloaddition (CuAAC)Cu(I) salts or complexes"Click chemistry", high efficiency, mild conditionsPredominantly 1,4-disubstituted mdpi.comilacadofsci.com
N-Arylation of 1,2,3-TriazolesCopper catalystsCan yield mixtures of N1 and N2 isomersModerate N2-selectivity in simple cases nih.gov
N-Arylation of 4,5-disubstituted 1,2,3-triazolesCopper catalystsSteric hindrance directs arylationHigh N2-selectivity nih.gov
Cascade CuAAC/Intramolecular C-H ArylationCuIForms multiple bonds in one potChemo- and regioselective beilstein-journals.org
Decarboxylative CycloadditionCu(I)Synthesis of 1,5-disubstituted triazoles1,5-disubstituted mdpi.com

Palladium catalysis offers a powerful and highly selective method for the N2-arylation of 1,2,3-triazoles, providing a direct route to 2-aryl-2H-1,2,3-triazoles. nih.gov The use of specific palladium catalysts with biaryl phosphine (B1218219) ligands has been shown to achieve excellent yields and high N2-selectivity (up to 97:3 N2:N1 ratio) in the arylation of 4,5-unsubstituted 1,2,3-triazoles with aryl bromides. nih.gov

The proposed catalytic cycle for the palladium-catalyzed N2-arylation involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange: The 1,2,3-triazole substrate coordinates to the Pd(II) center.

Reductive Elimination: This is the crucial regioselectivity-determining step. Theoretical calculations suggest that the reductive elimination from the N2-1,2,3-triazolate-Pd complex is kinetically favored over the corresponding N1-complex, leading to the preferential formation of the N2-arylated product. nih.gov

Catalyst Regeneration: The Pd(0) catalyst is regenerated, completing the catalytic cycle.

This method has been successfully applied to a range of aryl bromides, chlorides, and triflates, demonstrating its broad substrate scope. nih.gov Palladium catalysts, such as palladium(II) acetate (B1210297) combined with triphenylphosphine, are also effective in the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, leading to fully substituted triazoles with well-defined regiochemistry. elsevierpure.com

Ruthenium catalysts have emerged as a versatile alternative for the synthesis of 1,2,3-triazoles, often providing complementary regioselectivity to copper-catalyzed reactions. mdpi.com While copper catalysts in azide-alkyne cycloadditions typically yield 1,4-disubstituted products, ruthenium catalysts can favor the formation of 1,5-disubstituted isomers. mdpi.comhuji.ac.il

More relevant to the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline, ruthenium-catalyzed intermolecular C-H amidation has been developed for the synthesis of 2-aryl-1,2,3-triazole derivatives from 2-aryl-1,2,3-triazoles and sulfonylazides. researchgate.net This reaction provides an environmentally friendly method for C-N bond formation, with dinitrogen gas as the only byproduct. researchgate.net

Ruthenium complexes have also been used for the regioselective synthesis of 5-amino-1,2,3-triazole-4-carboxylates through the cycloaddition of N-Boc ynamides and azides. nih.gov This method proceeds with complete regiocontrol for aryl and alkyl azides reacting with N-Boc-aminopropiolates or arylynamides. nih.gov Heterogeneous ruthenium catalysts, such as Ru(II) complexes supported on SBA-15, have also been developed and shown to be effective in multicomponent click cycloaddition reactions. huji.ac.ilrsc.org

Other transition metals like nickel have also been explored for the synthesis of 1,2,3-triazoles. For instance, a Cp2Ni/Xantphos system has been used for the synthesis of 1,5-disubstituted 1,2,3-triazoles in water at room temperature. mdpi.com

Non-Catalytic and Organocatalytic Reaction Pathways

While transition metal catalysis dominates the synthesis of 1,2,3-triazoles, non-catalytic and organocatalytic methods offer valuable alternatives, often proceeding under metal-free conditions. mdpi.combohrium.com

The classic Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne can occur thermally without a catalyst, but it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

Organocatalysis has emerged as a powerful tool for the synthesis of substituted 1,2,3-triazoles. rsc.org These reactions often involve the activation of one of the reacting partners by a small organic molecule. For example, the organocatalyzed [3+2] cycloaddition between enals and aryl azides can produce β-substituted 4-vinyl-1,2,3-triazoles. researchgate.net Another approach involves a one-pot sequential organocatalytic method for the synthesis of fused researchgate.netbeilstein-journals.orgfrontiersin.orgtriazolo[1,5-a]quinolines, where an intermolecular [3+2] cycloaddition is followed by an intramolecular condensation, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net A metal-free multicomponent reaction for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide has also been reported, proceeding through an olefinic phosphonium salt intermediate. organic-chemistry.org

Influence of Solvent Systems and Reaction Conditions on Mechanism and Yield

The choice of solvent and reaction conditions can significantly impact the mechanism, yield, and regioselectivity of 1,2,3-triazole synthesis.

In copper-catalyzed reactions , the use of aqueous solvent mixtures, such as water/tert-butanol, is common and can influence the regioselectivity. researchgate.net For the synthesis of 1,4-disubstituted-1,2,3-triazoles, reactions are often carried out in water, which is considered a green solvent. researchgate.net Visible-light-promoted CuAAC has been successfully performed in solvents like PEG 300, isopropanol, tert-butanol, and ethanol (B145695). rsc.org

For palladium-catalyzed N-arylation , the pre-heating of the palladium precursor and the ligand before the addition of the reactants has been found to be crucial for achieving high N2-selectivity. nih.gov The reaction is typically carried out in a solvent like THF.

In ruthenium-catalyzed reactions , the solvent can also play a key role. For instance, a heterogeneous Ru(II) catalyst on SBA-15 has been used in water for multicomponent click cycloaddition reactions. huji.ac.il

In non-catalytic Huisgen cycloadditions , the solvent polarity can influence the ratio of 1,4- to 1,5-disubstituted isomers. In the polymerization of an azido-propyne derivative, the fraction of the 1,4-isomer was found to decrease with increasing solvent permittivity. nih.gov

For organocatalytic reactions , the choice of solvent is critical. For example, the DBU-catalyzed synthesis of fused researchgate.netbeilstein-journals.orgfrontiersin.orgtriazolo[1,5-a]quinolines is performed in DMSO at 120 °C. researchgate.net The alkylation of 5-aryl-4-trifluoroacetyltriazoles to preferentially form 2-substituted triazoles was found to be most effective using DMF as the solvent. nih.gov

Table 2: Effect of Solvents on Triazole Synthesis
Catalyst/MethodSolventEffectReference
Copper-CatalyzedWater, water/t-BuOHGreen solvent, influences regioselectivity researchgate.netresearchgate.net
Palladium-CatalyzedTHFStandard solvent for N-arylation nih.gov
Ruthenium-CatalyzedWaterGreen solvent for heterogeneous catalysis huji.ac.il
Huisgen Cycloaddition (non-catalytic)Various polaritiesInfluences 1,4-/1,5-isomer ratio nih.gov
Organocatalytic (DBU)DMSOOptimal for fused triazole synthesis researchgate.net
Organocatalytic (Alkylation)DMFFavors formation of 2-substituted isomer nih.gov

Investigations into Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline is key to rationalizing the observed regioselectivity and optimizing reaction conditions.

In palladium-catalyzed N2-arylation , DFT (Density Functional Theory) calculations have been instrumental in elucidating the mechanism. These calculations suggest that the high N2-selectivity arises from the kinetically favored reductive elimination from the N2-1,2,3-triazolate-Pd complex compared to the N1-isomer. nih.gov This indicates that the transition state for the formation of the N2-product is lower in energy.

In copper-catalyzed reactions , the nature of the active copper species and the reaction intermediates is a subject of ongoing research. In CuAAC, a copper acetylide is a key intermediate. For N-arylation reactions, the formation of a copper-triazolide complex is proposed.

For ruthenium-catalyzed reactions , the formation of metal-bound imino carbene intermediates has been proposed when using N-sulfonyl-1,2,3-triazoles as precursors. emory.edu These intermediates can then undergo various transformations.

In organocatalytic reactions , the intermediates are typically activated forms of the substrates. For example, in the reaction of enals, an enamine intermediate is formed with the organocatalyst. researchgate.net In the multicomponent reaction involving phosphonium salts, an olefinic phosphonium salt is a key intermediate that undergoes the [3+2] cycloaddition. organic-chemistry.org

The characterization of these transient species is often challenging and relies on a combination of experimental techniques (such as in-situ spectroscopy) and computational modeling.

Advanced Functionalization and Derivatization Strategies for 2 2h 1,2,3 Triazole 2 Yl Aniline Derivatives

Direct Functionalization of the Triazole and Aniline (B41778) Moieties

Direct functionalization of the triazole and aniline rings of 2-(2H-1,2,3-triazole-2-yl)aniline offers an efficient route to novel derivatives without the need for de novo synthesis. These methods primarily involve C-H activation, halogenation, carbonylation, and cyanation, enabling the introduction of a wide array of substituents.

C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and olefination of triazole systems. Palladium-based catalysts, in particular, have shown remarkable efficacy in the functionalization of 1,2,3-triazoles. elsevierpure.commdpi.comnih.gov For instance, palladium(II) acetate (B1210297), often in combination with ligands like triphenylphosphine, can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a straightforward route to fully substituted triazoles with well-defined regiochemistry. elsevierpure.com This methodology can be extended to the intramolecular C-H annulation of suitably substituted N-propargyl-indoles to construct fused triazole systems. mdpi.comnih.gov

Furthermore, the C-H activation of 1H-1,2,3-triazole N-oxides has been explored, leveraging the activating effect of the N-oxide group. Both palladium and copper catalysts have been successfully employed for the direct arylation of these N-oxides, with the N-oxide group facilitating the reaction and enhancing the acidity of the C-H bond. beilstein-journals.org The general applicability of transition-metal-catalyzed sequential C-H activation and annulation provides a versatile one-step approach to a variety of functionalized heterocyclic compounds. nih.gov

Halogenation, Carbonylation, and Cyanation Strategies

The aniline ring of this compound is amenable to electrophilic substitution reactions, including halogenation. The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule. researchgate.net

Palladium-catalyzed carbonylation represents a highly effective method for introducing carbonyl groups into aromatic systems. Specifically, the ortho-carbonylation of aniline derivatives can be achieved at room temperature under an atmosphere of carbon monoxide using a palladium catalyst. nih.gov This reaction can lead to the formation of anthranilates or cyclic imides depending on the reaction conditions. nih.gov Similarly, palladium-catalyzed aminocarbonylation has been successfully applied to 1,2,3-triazoles to synthesize triazole-5-carboxamides, demonstrating the feasibility of carbonylating the triazole ring. researchgate.net

Copper-catalyzed cyanation is a valuable strategy for introducing nitrile groups into heterocyclic compounds. Direct cyanation of heterocycles like triazoles can be accomplished using a copper catalyst in the presence of an oxidant and a cyanide source. researchgate.net This method has been shown to be effective for a range of azoles, offering a regioselective approach to cyano-functionalized heterocycles. researchgate.net

Synthesis of Multi-Triazole Systems and Polyanilines

The construction of molecules containing multiple triazole rings or extended polyaniline chains derived from the this compound core can lead to materials with unique electronic and photophysical properties.

Di- and Tri-2-(2H-1,2,3-triazol-2-yl)benzene Derivatives

The synthesis of aromatic systems bearing multiple triazole units has been achieved through various synthetic strategies. For instance, multi-step synthesis starting from benzene-1,3,5-tricarbohydrazide (B3069294) can lead to the formation of tris-1,2,4-triazole derivatives. researchgate.net More complex, "snowflake-shaped" molecules with three dicyanopyridyl moieties connected to a central benzene (B151609) ring have been constructed via Sonogashira coupling reactions of a brominated precursor with 1,3,5-triethynylbenzene. nih.gov This approach allows for the creation of highly conjugated systems with potential applications in organic electronics. nih.gov

Hybrid Molecule Construction

The integration of the this compound scaffold with other pharmacologically active heterocycles is a prominent strategy in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel biological activities.

Integration with Quinoline (B57606) and Phenothiazine (B1677639) Scaffolds

Quinoline and phenothiazine are well-established pharmacophores found in a multitude of therapeutic agents. The synthesis of hybrid molecules that covalently link these scaffolds to the this compound core has been an active area of research.

Quinoline Hybrids: A number of synthetic approaches have been developed to create quinoline-1,2,3-triazole hybrids. nih.govtezu.ernet.inrsc.org These often involve the copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the two heterocyclic systems. For example, new quinoline-benzimidazole hybrids containing a 1,2,3-triazole linker have been synthesized and evaluated for their biological properties. rsc.org Another approach involves the synthesis of quinoline- researchgate.netresearchgate.netnih.gov-triazole hybrids from quinoline hydrazide derivatives. nih.gov

Phenothiazine Hybrids: The molecular hybridization of phenothiazine with 1,2,3-triazoles has also been explored to generate novel chemical entities. These hybrid molecules are often synthesized with the goal of combining the biological activities of both parent scaffolds. Similarly, tetrazolopyrimidine-tethered phenothiazine molecular hybrids have been designed and synthesized through multi-step strategies.

Fusion with Pyrazines and Pyridazines

The fusion of a 1,2,3-triazole ring with pyrazine (B50134) or pyridazine (B1198779) systems creates a class of heterocycles with diverse chemical properties and applications. researchgate.net The synthesis of these fused systems can be achieved through several routes, often involving intramolecular cyclization reactions.

One prominent method for constructing 1,2,3-triazoloquinoxalines, which are benzo-fused analogs of triazolopyrazines, is the Pictet-Spengler reaction. nih.gov This reaction involves the intramolecular cyclization of an ortho-substituted aniline tethered to a 1,2,3-triazole. nih.gov For a derivative of this compound, this would typically involve the reaction of the aniline's amino group with a tethered aldehyde, leading to the formation of the new heterocyclic ring. The required triazole precursors can be synthesized from readily available starting materials such as o-fluoronitrobenzene, a phenylacetylene, and sodium azide (B81097). nih.gov

Another approach involves the one-pot synthesis of researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine derivatives from ynones and amino azides. clockss.org While this method does not directly start with this compound, it highlights a convergent strategy for creating the fused ring system. The reaction pathway is believed to proceed through the initial formation of the triazole ring, followed by imine formation and cyclization. clockss.org

The table below summarizes a synthetic approach for a related fused heterocyclic system.

Starting MaterialsReagents/ConditionsProductYieldReference
o-Fluoronitrobenzene, Phenylacetylene, Sodium Azide1. NaN3, DMSO, 100 °C; 2. H2, Pd/C, EtOH; 3. Aryl aldehyde, EtOH, reflux1,2,3-Triazoloquinoxaline derivative61-70% nih.gov

Benzimidazolidinone Conjugates

The conjugation of the this compound scaffold with other bioactive heterocycles, such as benzimidazole (B57391) derivatives, represents a key strategy in medicinal chemistry. nih.gov These hybrid molecules can exhibit enhanced biological activities by combining the pharmacophoric features of both parent molecules. nih.gov

The synthesis of benzimidazole-1,2,3-triazole hybrids often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov A typical synthetic route involves the preparation of a benzimidazole precursor with a propargyl group. This alkyne-functionalized benzimidazole is then reacted with an azide derivative of the aniline-triazole portion to form the final conjugate. For instance, 2-mercaptobenzimidazole (B194830) can be bis-propargylated using propargyl bromide in the presence of a base like potassium carbonate. nih.gov The resulting alkyne can then be coupled with an appropriate azide.

Isatin-1,2,3-triazole molecular conjugates are also synthesized via similar click chemistry principles, where an isatin-based alkyne is ligated with an azide. nih.gov

The table below outlines a representative synthesis of a benzimidazole-1,2,3-triazole hybrid.

Reactant 1Reactant 2Catalyst/SolventProductYieldReference
2-Azido-N-(6-methylbenzo[d]thiazol-2-yl)acetamideIsatin-based alkyneCuSO4·5H2O, Sodium Ascorbate / DMSO:H2OIsatin-1,2,3-triazole-benzothiazole conjugate86% nih.gov

Post-Synthetic Modification of 2H-1,2,3-Triazole Nucleoside Templates

Nucleoside analogues containing a 1,2,3-triazole ring are a significant area of research, with compounds like Ribavirin being a notable example. nih.gov The 2H-1,2,3-triazole scaffold can be incorporated into nucleoside structures, and these templates can then undergo post-synthetic modifications to generate a library of new compounds for biological screening.

The CuAAC "click" chemistry is a powerful tool for this purpose. nih.gov A common strategy involves synthesizing a sugar azide, such as an azido-ribofuranosyl derivative, and reacting it with a variety of terminal alkynes. This allows for the introduction of diverse substituents at the 4-position of the resulting 1,2,3-triazole ring.

For example, a series of 1,2,3-triazolyl nucleoside analogues have been synthesized where a pyrimidine (B1678525) fragment is attached to a ribofuranosyl-1,2,3-triazol-4-yl moiety through polymethylene linkers of varying lengths. nih.gov The study found that the nature of the substituent on the triazole ring significantly impacts the antiviral activity of the nucleoside analogues. For instance, replacing the natural nucleobases with moieties like 6-methyluracil (B20015) or quinazoline-2,4-dione led to promising antiviral activity against the influenza A virus (H1N1). nih.gov Conversely, alkylation at the N3 position of the uracil (B121893) moiety in some analogues resulted in a complete loss of activity. nih.gov

The following table details examples of post-synthetic modifications on a 1,2,3-triazole nucleoside template.

Nucleoside TemplateModificationResulting CompoundBiological Activity NoteReference
1-Azido-ribofuranosyl derivativeCuAAC with alkyne-linked 6-methyluracil1,2,3-Triazolyl nucleoside analogue with 6-methyluracilShowed antiviral activity against influenza A (H1N1) nih.gov
1-Azido-ribofuranosyl derivativeCuAAC with alkyne-linked quinazoline-2,4-dione1,2,3-Triazolyl nucleoside analogue with quinazoline-2,4-dioneHigh antiviral activity (IC50 = 30 µM) and low cytotoxicity nih.gov
Uridine/ThymidineConversion to 1,2,3-triazolyl derivatives1,2,3-Triazolyl derivatives of natural nucleosidesLacked antiviral activity against influenza A (H1N1) nih.gov

Spectroscopic and Structural Elucidation of 2 2h 1,2,3 Triazole 2 Yl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the molecular framework. ipb.ptnih.gov The chemical shifts, coupling constants, and through-space correlations are fundamental in assigning the correct structure and conformation. mdpi.comnih.gov By comparing experimental NMR data with spectra calculated using theoretical methods like the Gauge-Independent Atomic Orbital (GIAO), a high level of confidence in structural assignments can be achieved. mdpi.comnih.gov

The synthesis of substituted 1,2,3-triazoles via 1,3-dipolar cycloaddition can lead to the formation of different regioisomers, such as 1,4- and 1,5-disubstituted products. researchgate.net NMR spectroscopy is a powerful tool for distinguishing between these isomers. ej-chem.orgresearchgate.net

The differentiation is often based on the distinct chemical shifts of the triazole ring proton and carbons. researchgate.net For instance, in a study comparing 1,4- and 1,5-regioisomers of oxazoline-substituted triazoles, the ¹H NMR spectrum of the 1,4-isomer showed a characteristic singlet for the C5-proton of the triazole ring at approximately 7.98 ppm. researchgate.net In contrast, the proton signal for the 1,5-isomer appears in a different region. researchgate.netresearchgate.net

Similarly, ¹³C NMR provides clear distinguishing features. The quaternary and tertiary carbons of the 1,2,3-triazole ring exhibit different chemical shifts depending on the substitution pattern. For the 1,4-regioisomer, these carbons can appear around 141.48 ppm and 124.70 ppm, respectively. researchgate.net The corresponding carbons in the 1,5-isomer resonate at different values, for example, around 132.64 ppm and 134.03 ppm. researchgate.net These well-defined differences in chemical shifts allow for unambiguous structural assignment. researchgate.netej-chem.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Differentiating Triazole Regioisomers

RegioisomerTriazole Proton (¹H)Triazole Carbons (¹³C)
1,4-Disubstituted ~7.98 (s, H-5)~141.5 (quaternary C-4), ~124.7 (tertiary C-5)
1,5-Disubstituted Varies~132.6 (quaternary C-5), ~134.0 (tertiary C-4)
Note: Data is illustrative and based on findings for triazole derivatives. researchgate.net Actual values may vary depending on the specific substituents and solvent.

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in determining the preferred conformations of triazole derivatives in solution. nih.gov By analyzing through-space correlations between protons, NOESY can reveal the spatial proximity of different parts of the molecule, indicating which conformers are most stable. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular identity of 2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives by providing an accurate molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the elemental composition.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that offer structural proof. nih.gov The fragmentation of 1,2,3-triazoles is highly dependent on the nature and position of their substituents. rsc.org A common and diagnostic fragmentation pathway for many 1,2,3-triazole compounds is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ or [M+H-N₂]⁺ ion. nih.govrsc.org

Other typical fragmentation patterns observed in the mass spectra of 1,2,3-triazoles include the cleavage of the triazole ring to lose species such as HCN or RCN. rsc.org Electrospray ionization (ESI) is a frequently used technique that can sometimes even be used to differentiate between isomers based on their unique fragmentation behaviors in the gas phase. nih.govresearchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of 1,2,3-Triazole Derivatives

IonDescriptionSignificance
P⁺ or [M+H]⁺ Molecular ion or protonated moleculeConfirms molecular weight
[P-N₂]⁺ Loss of neutral dinitrogenCharacteristic fragmentation of the triazole ring rsc.org
[P-HCN]⁺ Loss of hydrogen cyanideIndicates cleavage of the triazole ring rsc.org
[RCN]⁺ or [RCNH]⁺ Fragment containing a substituent (R) and nitrile groupProvides information about the substituents attached to the ring rsc.org
Note: P⁺ refers to the parent molecular ion. The fragmentation pathways are general and may vary based on the specific molecular structure and ionization method. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques provide definitive information about the three-dimensional structure of crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

When a suitable single crystal of a 2-(2H-1,2,3-triazol-2-yl)aniline derivative can be grown, single-crystal X-ray diffraction provides an unambiguous determination of its solid-state structure. nih.govmdpi.com This powerful technique yields a detailed molecular portrait, including:

Bond Lengths and Angles: Precise measurements of all atomic distances and angles within the molecule. nih.gov

Planarity and Torsion Angles: Determination of the planarity of the triazole and aniline (B41778) rings and the dihedral angle between them, which describes their relative orientation. mdpi.com For example, in one triazole derivative, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.65°. mdpi.com

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds (e.g., N—H⋯N) and π–π stacking, which govern how molecules pack in the crystal lattice. researchgate.netmdpi.com

Absolute Configuration: For chiral molecules, it can determine the absolute stereochemistry.

The analysis can also reveal the crystal system and space group (e.g., triclinic, P-1), providing fundamental information about the crystal's symmetry. mdpi.comnih.gov

Table 3: Example of Crystallographic Data for a Triazole Derivative

ParameterExample Value
Compound 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govekb.egtriazolo[3,4-b] nih.govekb.egurfu.ruthiadiazole
Crystal System Monoclinic
Space Group P2₁/c
Key Interactions N-H···N hydrogen bonds, π-π stacking
Dominant Contacts (Hirshfeld) N…H (20.3%), C…C (9.4%), S…H (5.4%)
Note: Data is for a related fused triazole system to illustrate the type of information obtained. mdpi.com

Powder X-ray diffraction (XRPD) is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal analysis, it is an essential tool for characterizing the bulk material. Its applications include:

Phase Identification: Comparing the experimental diffraction pattern to known patterns to confirm the identity and phase purity of a synthesized compound.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs) of the same compound. colab.ws Polymorphs can have different physical properties, and XRPD is crucial for detecting and characterizing them.

Crystallinity Assessment: Distinguishing between crystalline and amorphous material.

Lattice Parameter Refinement: In some cases, XRPD data can be used to refine the unit cell parameters of a known crystal structure.

For example, an XRPD study of a tetrazole-containing analogue of cisplatin, which also features a five-membered nitrogen heterocycle, was used to determine its supramolecular network formed through intermolecular hydrogen bonds. researchgate.net

Vibrational Spectroscopy (IR, Raman) and Spectral Interpretation of 2-(2H-1,2,3-Triazole-2-yl)aniline and its Derivatives

The vibrational spectrum of 2-(2H-1,2,3-triazol-2-yl)aniline is a composite of the vibrational modes originating from the aniline and the 2H-1,2,3-triazole moieties. The substitution pattern on both rings in its derivatives will influence the position, intensity, and shape of the characteristic absorption bands.

Aniline Moiety Vibrations

The aniline portion of the molecule gives rise to several characteristic vibrational bands. The N-H stretching vibrations of the primary amine group are typically observed in the high-frequency region of the IR spectrum, generally between 3300 and 3500 cm⁻¹. These usually appear as two distinct bands, corresponding to the symmetric and asymmetric stretching modes. The exact positions are sensitive to hydrogen bonding.

The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. nsf.gov The in-plane and out-of-plane bending vibrations of the C-H bonds, as well as the C-C stretching vibrations of the benzene (B151609) ring, typically appear in the 1600-1000 cm⁻¹ fingerprint region. The C-N stretching vibration of the arylamine is also found in this region, usually between 1250 and 1360 cm⁻¹.

A theoretical study on various halo-aniline derivatives using DFT (B3LYP/6-311++G(d,p)) has shown good correlation between calculated and experimental frequencies. asianpubs.org For instance, the N-H stretching frequencies are typically scaled by a factor of 0.952, while C-N and C=C stretching and N-H bending vibrations are scaled by 0.981 to better match experimental data. asianpubs.org

2H-1,2,3-Triazole Moiety Vibrations

The 2H-1,2,3-triazole ring also exhibits a set of characteristic vibrational modes. The C-H stretching vibrations of the triazole ring are generally observed around 3121-3136 cm⁻¹. nsf.gov The ring stretching vibrations, which involve the C=N and N-N bonds, are crucial for identifying the triazole system and typically appear in the 1400-1600 cm⁻¹ region. For the parent 2H-1,2,3-triazole, fundamental frequencies have been reported in the range of 1448-1522 cm⁻¹. nsf.gov

High-resolution infrared spectroscopy of 2H-1,2,3-triazole has identified several low-energy fundamental vibrational states, including the out-of-plane N-H wag at approximately 532 cm⁻¹, a C-C bond torsion relative to the nitrogen atoms at 667 cm⁻¹, and symmetric out-of-plane wagging of the C-H bonds at 828 cm⁻¹. nsf.gov These detailed assignments for the parent heterocycle provide a solid foundation for interpreting the spectra of its substituted derivatives.

Spectral Interpretation of this compound

The combined spectral features of both the aniline and triazole rings are expected in the vibrational spectra of 2-(2H-1,2,3-triazol-2-yl)aniline. The interaction between the two rings may lead to slight shifts in the vibrational frequencies compared to the individual parent molecules.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) References
Asymmetric N-H StretchAniline -NH₂3450 - 3500 asianpubs.org
Symmetric N-H StretchAniline -NH₂3350 - 3400 asianpubs.org
C-H StretchTriazole Ring3120 - 3140 nsf.gov
C-H StretchAniline Ring3000 - 3100 nsf.gov
C=C Ring StretchAniline Ring1580 - 1620 asianpubs.org
C=N/N-N Ring StretchTriazole Ring1450 - 1530 nsf.gov
N-H Bend (Scissoring)Aniline -NH₂1590 - 1650 asianpubs.org
C-N StretchArylamine1250 - 1360 asianpubs.org
C-H Out-of-Plane BendAniline Ring700 - 900 nsf.gov

Note: The values in this table are approximate and based on data from related compounds. The actual experimental values for 2-(2H-1,2,3-triazol-2-yl)aniline may vary.

Vibrational Spectra of Derivatives

The introduction of substituents on either the aniline or the triazole ring will lead to predictable changes in the vibrational spectra. Electron-donating or electron-withdrawing groups on the aniline ring will alter the charge distribution and bond strengths, causing shifts in the N-H and C-N stretching frequencies. Similarly, substitution on the triazole ring will affect its characteristic ring vibrations. For instance, a study on 2-aryl-1,2,3-triazole-5-carboxylic acids highlighted the influence of para-substitution on the aryl ring on the molecular structure and atomic charge distribution of the triazole ring. nih.govpreprints.org

Computational and Theoretical Investigations of 2 2h 1,2,3 Triazole 2 Yl Aniline Systems

Electronic Structure Calculations

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods are powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying both the ground and excited electronic states of triazole-containing compounds.

DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and to determine key electronic parameters. google.com For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability. In related aniline-triazole systems, the position of substitution on the aniline (B41778) ring has been shown to influence the HOMO and LUMO energies.

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and investigate excited state properties. This is particularly relevant for understanding the photophysical behavior of these compounds. For example, in similar heterocyclic systems, TD-DFT calculations have been used to predict absorption data and to study processes like excited-state intramolecular proton transfer (ESIPT). This process involves the strengthening of intramolecular hydrogen bonds in the excited state, which can be computationally observed as a change in bond lengths and angles upon photoexcitation.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Triazole Derivative (Note: This data is for a substituted 1,2,3-triazole hybrid, not specifically 2-(2H-1,2,3-triazole-2-yl)aniline, and serves as an example of typical computational outputs.)

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment3.2 D
First Excitation Energy (TD-DFT)4.2 eV (295 nm)

Ab Initio Methods in Structural and Vibrational Analysis

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used for high-accuracy structural and vibrational analysis.

For the parent 2H-1,2,3-triazole, high-level ab initio calculations have been used to predict its molecular structure and vibrational frequencies. google.com These calculations can provide highly accurate rotational and centrifugal distortion constants that are in excellent agreement with experimental data from techniques like millimeter-wave spectroscopy.

In the case of aniline, ab initio methods have been successfully applied to assign its fundamental vibrational modes. A combination of ab initio and DFT calculations can be used to predict the infrared and Raman spectra of molecules. The calculated frequencies are often scaled to better match experimental values. For example, in a study of aniline, vibrational frequencies calculated at the HF/6-31G(d) and B3LYP/6-31G(d) levels were scaled by factors of 0.8929 and 0.9613, respectively. These calculations can help in the detailed assignment of vibrational modes, such as C-H stretching, N-H wagging, and ring deformations.

Table 2: Illustrative Calculated Vibrational Frequencies for 2H-1,2,3-triazole and Aniline (Note: These are examples of calculated frequencies for the parent compounds and not this compound.)

Vibrational ModeCompoundCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
N-H wag2H-1,2,3-triazole532- google.com
C-H out-of-plane wag2H-1,2,3-triazole828- google.com
C-N stretchAniline12651282
Ring in-plane bendAniline972-

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions.

Tautomerism and Isomeric Stability

The 1,2,3-triazole ring can exist in different tautomeric forms. For the parent 1,2,3-triazole, the 1H- and 2H-tautomers are the most common. Computational studies have shown that the relative stability of these tautomers can be influenced by their environment. google.com In the gas phase, the 2H-tautomer of 1,2,3-triazole is generally considered to be more stable. The presence of substituents can alter this energy balance. For this compound, the aniline group is attached to the 2-position of the triazole ring. Computational studies on related substituted triazoles could elucidate the energetic preference for this isomer over other possible tautomers and regioisomers.

Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the three-dimensional structure of molecules and their packing in the solid state. The 1,2,3-triazole ring is known to participate in various noncovalent interactions, including hydrogen bonding and π-π stacking.

Intermolecular interactions are critical for understanding the crystal packing of the compound. These can include C-H···N, C-H···π, and π-π stacking interactions between the aromatic rings of adjacent molecules. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures.

Hydrogen Bonding Networks

The amino group in the aniline moiety and the nitrogen atoms of the triazole ring make this compound capable of acting as both a hydrogen bond donor and acceptor. In the solid state, these molecules can form extensive hydrogen bonding networks.

X-ray crystallography studies of related multi-aromatic 1,2,3-triazoles have revealed complex three-dimensional hydrogen-bonding networks, often involving solvent molecules like water or acetonitrile. These networks are stabilized by a variety of interactions, including conventional N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O and C-H···N interactions. In the absence of a crystal structure for this compound, computational modeling can predict likely hydrogen bonding patterns and their energetic contributions to the stability of the crystal lattice. Ab initio molecular dynamics simulations have been used to study the hydrogen bond networks in pure triazole phases, revealing preferred hydrogen bonding pathways between different tautomers.

π-Stacking and Van der Waals Interactions

Non-covalent interactions, such as π-stacking and van der Waals forces, are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of aromatic molecules. In the context of 2-(2H-1,2,3-triazol-2-yl)aniline, these interactions involve the aniline and triazole rings.

π-Stacking Interactions:

π-stacking refers to the attractive, non-covalent interactions between aromatic rings. These interactions are fundamental in various chemical and biological phenomena, including the stabilization of DNA and protein structures. In the case of 2-(2H-1,2,3-triazol-2-yl)aniline, both the phenyl and triazole rings are capable of engaging in π-stacking. The interaction energy and geometry of these stacked arrangements can be predicted using computational methods like Density Functional Theory (DFT).

Van der Waals Interactions:

The table below presents hypothetical interaction energies for different stacking modes of 2-(2H-1,2,3-triazol-2-yl)aniline dimers, based on typical values for similar aromatic systems. It is important to note that these are illustrative values and have not been derived from specific computational studies on this exact molecule.

Interaction Type Dimer Configuration Hypothetical Interaction Energy (kcal/mol) Key Contributing Forces
π-StackingParallel-displaced (Aniline-Aniline)-2.0 to -4.0Dispersion, Electrostatics
π-StackingParallel-displaced (Triazole-Triazole)-1.5 to -3.5Dispersion, Electrostatics
π-StackingParallel-displaced (Aniline-Triazole)-2.5 to -5.0Dispersion, Electrostatics, Dipole-Dipole
Van der WaalsGeneral intermolecular contact-0.5 to -1.5Dispersion (London) forces

This table is for illustrative purposes only, as specific computational data for 2-(2H-1,2,3-triazol-2-yl)aniline were not found in the searched literature.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping out reaction pathways and characterizing transition states, a deeper understanding of how molecules transform can be achieved.

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline can potentially proceed through various routes, with the most common being the cyclization of a suitably functionalized precursor. Computational studies can elucidate the most probable reaction pathway by calculating the energy of reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative picture of the reaction's feasibility and kinetics.

While a specific reaction pathway elucidation for the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline was not found in the searched literature, computational studies on the formation of similar triazole systems often involve the [3+2] cycloaddition of an azide (B81097) with an alkyne or another suitable dipolarophile. For instance, the reaction of 2-azidoaniline (B3070643) with an appropriate C2-synthon could be a plausible route. DFT calculations would be instrumental in comparing different potential pathways, for example, a concerted versus a stepwise mechanism, and in identifying the rate-determining step.

A hypothetical energy profile for a generic two-step reaction is presented below. This illustrates how computational data can be visualized to understand reaction mechanisms.

Reaction Coordinate Species Relative Energy (kcal/mol)
0Reactants0
1Transition State 1+25
2Intermediate+5
3Transition State 2+15
4Products-10

This table represents a hypothetical reaction energy profile and is not based on specific calculations for the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline.

The transition state is a fleeting, high-energy species that represents the energy maximum along the reaction coordinate. Its structure and energy are of paramount importance in determining the rate of a chemical reaction, as described by Transition State Theory. ikm.org.myresearchgate.netnih.gov Computational chemistry allows for the precise characterization of transition state geometries, vibrational frequencies, and energies.

For the formation of 2-(2H-1,2,3-triazol-2-yl)aniline, the transition state would likely involve the partial formation of the new bonds that close the triazole ring. Key parameters of a computationally characterized transition state would include:

Geometry: The bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes.

Imaginary Frequency: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Activation Energy: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

The table below provides a hypothetical characterization of a transition state for a cyclization reaction leading to a triazole ring.

Parameter Hypothetical Value Significance
Forming C-N bond length2.1 ÅIndicates partial bond formation
Forming N-N bond length1.9 ÅIndicates partial bond formation
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state
Activation Energy (ΔG‡)22 kcal/molDetermines the reaction rate at a given temperature

This table is for illustrative purposes only, as specific transition state calculations for the formation of 2-(2H-1,2,3-triazol-2-yl)aniline were not found in the searched literature.

Photophysical Properties and Electronic Behavior of 2 2h 1,2,3 Triazole 2 Yl Aniline Derivatives

Luminescence and Fluorescence Characteristics

Derivatives of 2-(2H-1,2,3-triazol-2-yl)aniline often exhibit strong luminescence, a property that is heavily influenced by their molecular structure and environment. For instance, incorporating the 1,2,3-triazole moiety into push-pull systems, where it is linked to both electron-donating and electron-accepting groups, can lead to highly emissive compounds.

New push-pull N(9)-alkylated purine (B94841) derivatives featuring 2-triazolyl substituents have been synthesized and shown to possess intense violet or blue fluorescence, with fluorescence quantum yields (ΦFL) reaching as high as 91% in solution and up to 40% in host-free films. core.ac.uk The emission color can be tuned; for example, in a series of 2-triazolyl-6-amino purines, the emission maxima ranged from 388 nm to 455 nm. core.ac.uk The introduction of a strong electron-donating group, such as an N,N-dimethylaniline fragment, to the 1,2,3-triazole ring can cause a notable redshift of both the absorption and fluorescence bands. core.ac.uk

Similarly, a series of highly conjugated 4H-1,2,4-triazole derivatives has been shown to exhibit high luminescence with a large quantum yield of emitted photons. nih.gov In one study, newly synthesized fluorophores based on N(2)-fluoroaryl-1,2,3-triazoles were found to have a blue-violet emission in the range of 330–440 nm with an absolute quantum yield greater than 99% in various solvents. researchgate.net

Compound TypeSolvent/StateEmission Max (λem)Quantum Yield (ΦFL)Reference
Push-pull 2-triazolyl-6-amino purine derivativesSolution388–455 nmUp to 91% core.ac.uk
Push-pull 2-triazolyl-6-amino purine derivativesHost-free film-Up to 40% core.ac.uk
N(2)-fluoroaryl-5-aryl-4-methyl-1,2,3-triazolesVarious Solvents330–440 nm>99% researchgate.net
9-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-oneEthanol (B145695)Higher than fluorescein- niscair.res.in

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org The underlying mechanism is often the restriction of intramolecular rotation (RIR). In dilute solutions, excited-state energy is dissipated through non-radiative pathways facilitated by the free rotation of molecular components. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and activates the radiative emission pathway, leading to a significant increase in fluorescence intensity. rsc.orgnih.gov

While many chromophores suffer from aggregation-caused quenching, AIE-active luminogens (AIEgens) have found applications as fluorescence sensors, biological probes, and in the fabrication of organic light-emitting diodes (OLEDs). rsc.org For example, benzothiadiazole derivatives incorporated with units like triphenylamine, carbazole, and tetraphenylethylene—which are known AIEgens—exhibit excellent AIE behavior. nih.gov The twisted conformations of these rotors can prevent emission quenching by reducing intermolecular π-π stacking interactions in the aggregated state. nih.gov Dynamic light scattering (DLS) experiments have confirmed the formation of nano-aggregates for such compounds in solvent/non-solvent mixtures. nih.gov

Solvatochromism refers to the change in the color of a substance, reflected in a shift of its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is a strong indicator of changes in the electronic distribution of a molecule in its ground and excited states and is particularly prominent in molecules with significant charge-transfer character, such as push-pull systems.

Derivatives of 2-(2H-1,2,3-triazol-2-yl)aniline can exhibit solvatochromism due to the donor-acceptor nature of the aniline (B41778) and triazole moieties. The extent of this effect is sensitive to the specific molecular structure. For instance, benzothiadiazole derivatives functionalized with triazole-containing units have demonstrated solvatochromic fluorescence characteristics. nih.gov Similarly, studies on 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine derivatives, which also feature a donor-acceptor structure, revealed that their solvatochromism is dependent on the substituents on the nitrogen atom. researchgate.net This indicates that the polarity of the microenvironment significantly affects their photophysical properties.

Electronic Energy Transfer Processes

Electronic energy transfer is a process by which an excited-state molecule (the donor) transfers its excitation energy to a ground-state molecule (the acceptor). The 1,2,3-triazole ring is recognized as a versatile linker in medicinal chemistry and materials science, partly due to its electronic properties that can mediate interactions between connected functional units. nih.gov While specific studies detailing electronic energy transfer processes in simple 2-(2H-1,2,3-triazol-2-yl)aniline are not prominently available, the principles can be inferred from related systems. The triazole moiety, being isosteric to an amide group, can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for arranging molecules in a way that could facilitate energy transfer. nih.govmdpi.com In more complex systems, such as those designed for fluorescence sensing or light-harvesting, the 2-(2H-1,2,3-triazol-2-yl)aniline scaffold could serve as a key component in an energy transfer cascade, where its photophysical properties are modulated by the proximity of an energy acceptor or donor.

Electrochemical Properties and Redox Behavior

The electrochemical properties of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives are governed by the electronic nature of both the aniline and triazole rings, as well as any additional substituents. The aniline moiety is susceptible to oxidation, while the triazole ring is generally considered an electron-accepting unit.

Studies on related push-pull purine systems containing 2-triazolyl substituents have provided insight into the energy levels of these types of molecules. Depending on the specific molecular structure, these compounds exhibit ionization energies (IE) in the range of 5.25–6.04 eV and electron affinities (AE) of 2.18–3.15 eV. core.ac.uk Due to the presence of both hole-transporting (purine, aniline) and electron-transporting (triazole) fragments, these compounds can exhibit bipolar charge-transport abilities. core.ac.uk

Cyclic voltammetry studies of catechols with heterocyclic fragments, including triazoles, show that the electrochemical behavior is influenced by the nature of the heterocycle. beilstein-journals.org For instance, the oxidation of a catechol moiety to the corresponding o-benzoquinone can occur, and the potential at which this happens is affected by the attached heterocyclic ring. beilstein-journals.org The electrochemical behavior of aniline itself involves polymerization through the formation of oligomers upon anodic oxidation. nih.gov In derivatives of 2-(2H-1,2,3-triazol-2-yl)aniline, the triazole substituent would be expected to influence the oxidation potential of the aniline ring.

PropertyValue RangeCompound ClassReference
Ionization Energy (IE)5.25–6.04 eV2/6-Triazolyl-Substituted Push–Pull Purines core.ac.uk
Electron Affinity (AE)2.18–3.15 eV2/6-Triazolyl-Substituted Push–Pull Purines core.ac.uk
Triplet Energy (ET)2.52–2.95 eV2/6-Triazolyl-Substituted Push–Pull Purines core.ac.uk

Structure-Photophysical Property Relationships

The relationship between the molecular structure and the photophysical properties of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives is a key area of investigation for designing materials with tailored functions. Several key relationships have been established:

Substituent Effects on Energy Levels: The introduction of different substituents on the phenyl ring attached to the 1,2,3-triazole has a direct impact on the electronic energy levels. For example, adding a strong electron-donating group like N,N-dimethylaminophenyl to the triazole ring leads to a destabilization (raising) of both the ionization energy and electron affinity levels. core.ac.uk

These structure-property relationships underscore the high degree of tunability inherent in the 2-(2H-1,2,3-triazol-2-yl)aniline scaffold, allowing for the rational design of new functional organic materials.

Coordination Chemistry of 2 2h 1,2,3 Triazole 2 Yl Aniline As a Ligand

Ligand Design and Coordination Modes

The design of ligands based on the 2-(2H-1,2,3-triazol-2-yl)aniline framework allows for systematic tuning of their steric and electronic characteristics. This adaptability is crucial for controlling the coordination environment around a metal center and, consequently, the properties of the resulting complex.

The versatility of 2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives as ligands is evident in their ability to adopt various coordination modes. Depending on the reaction conditions and the nature of the metal ion, these ligands can function as monodentate, bidentate, or tridentate chelators. Furthermore, they can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through one of its nitrogen atoms, typically from the triazole ring.

Bidentate Coordination: Chelating bidentate coordination is common, often involving one nitrogen from the triazole ring and the nitrogen from the aniline (B41778) group, forming a stable five-membered ring with the metal ion. nih.gov Some triazole-based ligands have been shown to coordinate through the sulfur of a thiol group and the nitrogen of an amine group. nih.gov

Tridentate and Bridging Ligands: More complex ligand designs, often incorporating additional donor groups, can lead to tridentate coordination. The ability of the triazole ring to bridge metal centers is a key feature in the construction of polynuclear complexes and extended supramolecular structures. researchgate.net For instance, 3,5-diamino-1,2,4-triazole has been used to create trinuclear bridged complexes. researchgate.net

The table below summarizes the coordination modes observed for triazole-based ligands.

Coordination ModeDescriptionExample
Monodentate The ligand binds to a single metal center through one donor atom.A triazole ligand coordinating to a metal ion via a single nitrogen atom.
Bidentate The ligand binds to a single metal center through two donor atoms. nih.govA triazole ligand coordinating through a triazole nitrogen and an aniline nitrogen. nih.gov
Tridentate The ligand binds to a single metal center through three donor atoms.A functionalized triazole ligand with an additional donor group.
Bridging The ligand connects two or more metal centers. researchgate.netA triazole ring linking two metal ions in a dinuclear complex. researchgate.net

The concept of "inverse coordination" describes complexes where a non-metal species is the coordination center, surrounded by metal atoms. researchgate.netdntb.gov.ua While not directly involving 2-(2H-1,2,3-triazol-2-yl)aniline, the broader field of nitrogen-centered inverse coordination is relevant. researchgate.netdntb.gov.ua In the context of dinitrogen (N2) complexes, ligands play a crucial role in stabilizing the M-N2 bond. wikipedia.orgacs.org The electronic properties of the ligand, such as its ability to donate or accept electron density, influence the strength of the interaction between the metal and the N2 molecule. wikipedia.org The term "inverse click ligands" is not a standard term in the reviewed literature, but it may allude to the reverse approach of using metal complexes to template the formation of triazole ligands via click chemistry.

Metal Complex Formation

The rich coordination chemistry of 2-(2H-1,2,3-triazol-2-yl)aniline and related triazole-containing ligands extends across the periodic table, encompassing both transition metals and lanthanides.

A wide variety of transition metal complexes incorporating triazole-based ligands have been synthesized and characterized. nih.govnih.govekb.eg These complexes exhibit a range of geometries and electronic properties, which are influenced by the specific metal ion and the coordination environment imposed by the ligand.

Copper (Cu): Copper complexes with triazole ligands are well-documented. For instance, a novel bis(1,2,3-triazolyl-pyridine) ligand was used to create a Pd(II) complex where the triazolyl-pyridine units were not coordinated, but the N-3 nitrogen of the inverse triazolyl-pyridine selectively coordinated to the metal. rsc.org

Palladium (Pd): Palladium complexes of triazole-based ligands have shown catalytic activity, for example, in Suzuki-Miyaura coupling reactions. rsc.org

Ruthenium (Ru): Ruthenium(II) complexes with pyridyl-1,2,3-triazole ligands have been synthesized and studied for their potential applications. nih.gov

Iridium (Ir) and Rhenium (Re): Iridium and Rhenium complexes with triazole and triazolylidene ligands have been investigated for their photoluminescent properties. rsc.orgnih.gov

The table below provides examples of transition metal complexes with triazole-based ligands.

MetalLigand TypeApplication/Property
Cu bis(1,2,3-triazolyl-pyridine)Selective N-3 coordination rsc.org
Pd bis(1,2,3-triazolyl-pyridine)Catalyst for Suzuki-Miyaura coupling rsc.org
Ru pyridyl-1,2,3-triazolePotential antimicrobial agents nih.gov
Ir 1,2,3-triazolium saltC5-position metalation nih.gov
Re 1,2,3-triazole-basedPhotoluminescence rsc.org

The coordination of lanthanide ions with triazole-containing ligands has garnered significant interest, particularly for the development of luminescent materials. nih.govnih.govresearchgate.netmdpi.com The triazole moiety can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com The design of the ligand is critical for efficient energy transfer and for protecting the lanthanide ion from solvent molecules that can quench its luminescence. nih.govmdpi.com For example, lanthanide(III) coordination polymers with bis(1,2,4-triazol-1-yl)methane have been synthesized and shown to exhibit photoluminescent properties. mdpi.com

Supramolecular Assemblies and Coordination Polymers

The ability of 2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives to act as bridging ligands is fundamental to the construction of supramolecular assemblies and coordination polymers. researchgate.netrsc.orgresearchgate.net These extended structures are formed through the self-assembly of ligand and metal components, driven by the formation of coordination bonds. The resulting architectures can range from discrete polynuclear complexes to one-, two-, or three-dimensional coordination polymers. mdpi.com The properties of these materials, such as their porosity, stability, and photophysical behavior, are highly dependent on the geometry of the ligand and the coordination preferences of the metal ion. mdpi.comresearchgate.net The use of bis(1,2,3-triazolyl)pyridine macrocycles has been explored for metal complexation and the formation of self-assembled structures. rsc.orgresearchgate.net

Theoretical Studies of Metal-Ligand Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding characteristics, and reactivity of metal complexes. For ligands containing the 1,2,3-triazole moiety, these computational methods provide deep insights into the nature of the metal-ligand bond, the geometric preferences of the complexes, and the electronic properties that govern their behavior.

In the context of triazole-containing ligands, theoretical studies often explore several key aspects:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the metal complex.

Bonding Analysis: Investigating the nature of the coordinate bonds between the metal center and the ligand's donor atoms. This includes analyzing bond lengths, bond angles, and the contributions of sigma (σ) donation and pi (π) back-donation.

Electronic Structure: Mapping the molecular orbitals to understand the distribution of electron density and to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and reactivity of the complex. nih.gov

Spectroscopic Properties: Predicting spectroscopic data, such as infrared (IR) and UV-Visible spectra, which can be compared with experimental results to validate the computed structures.

DFT calculations on metal complexes of various 1,2,3-triazole-based ligands have been instrumental in several areas:

Structural Elucidation: In a study on a lanthanum(III) complex with a 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid ligand, DFT calculations at different levels of theory (M06-2X and Lanl2dz) were used to optimize the molecular structure and predict vibrational spectra. arkat-usa.org The excellent agreement between the calculated and experimental IR and Raman spectra confirmed the predicted structure of the complex. arkat-usa.org This highlights the reliability of DFT in establishing the coordination environment of metal ions with triazole-based ligands.

Reactivity and Stability: For a series of new 1,2,3-triazole-acetophenone hybrid systems, DFT calculations were used to determine global reactivity descriptors such as the HOMO-LUMO energy gap, molecular softness, electronegativity, and electrophilicity. nih.gov These parameters are crucial for predicting the kinetic stability and chemical reactivity of the molecules. nih.gov Similar calculations for metal complexes of 2-(2H-1,2,3-triazol-2-yl)aniline would be invaluable in predicting their stability and potential applications.

Molecular Docking and Biological Activity: In the context of medicinal chemistry, DFT calculations are often combined with molecular docking studies to predict the binding affinity of metal complexes to biological targets. For instance, DFT has been used to complement molecular docking in the study of potential anticancer agents, helping to explain the activity of the most promising compounds.

The table below summarizes key parameters often investigated in DFT studies of metal-triazole complexes, based on findings from related systems.

Parameter Significance Example from Related Studies
Optimized Geometry Predicts the three-dimensional structure of the complex, including bond lengths and angles.In a La(III) complex, DFT confirmed the coordination of the metal ion with the triazole ligand. arkat-usa.org
HOMO-LUMO Gap Indicates the kinetic stability and chemical reactivity of the complex.DFT calculations on 1,2,3-triazole-acetophenone hybrids showed that a smaller gap correlates with higher reactivity. nih.gov
Mulliken/NBO Charges Describes the electron distribution and the nature of the metal-ligand bond (covalent vs. ionic).Analysis of atomic charges in a La(III)-triazole complex revealed the effect of the metal on the triazole ring's electron density. arkat-usa.org
Vibrational Frequencies Predicts IR and Raman spectra, which can be compared with experimental data for structural validation.Scaled IR and Raman spectra from DFT calculations showed good agreement with experimental data for a La(III)-triazole complex. arkat-usa.org
Global Reactivity Descriptors Includes electronegativity, chemical hardness, and electrophilicity, which predict the overall reactivity.These descriptors were calculated for new 1,2,3-triazole derivatives to assess their chemical behavior. nih.gov

Host Guest Interactions and Molecular Recognition Studies

Non-Covalent Interactions in Molecular Recognition

The ability of a host molecule to recognize and bind a guest is governed by a variety of weak, non-covalent forces. The collective strength and geometric arrangement of these interactions determine the stability and selectivity of the resulting host-guest complex. For molecules based on the 2-(2H-1,2,3-triazol-2-yl)aniline scaffold, several types of non-covalent interactions are paramount.

Key interactions include:

Hydrogen Bonds: The nitrogen atoms within the 1,2,3-triazole ring can act as hydrogen bond acceptors, while the amino group (-NH2) on the aniline (B41778) ring can serve as a hydrogen bond donor. These interactions are highly directional and play a crucial role in defining the specific orientation of a bound guest.

Dipole-Dipole Interactions: The 1,2,3-triazole ring possesses a strong dipole moment, enabling it to engage in electrostatic interactions with polar guest molecules nih.govresearchgate.net.

π-π Stacking: The aromatic rings of both the triazole and aniline moieties can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the host-guest complex.

Hydrophobic Interactions: The phenyl group of the aniline moiety provides a hydrophobic surface that can interact favorably with non-polar regions of a guest molecule.

The interplay of these forces allows for the creation of binding pockets that are highly specific for target guests.

The distinct chemical properties of the triazole and aniline components of 2-(2H-1,2,3-triazol-2-yl)aniline define its function in molecular recognition.

The 1,2,3-Triazole Moiety: This heterocyclic ring is a key player in coordinating with guest molecules. The nitrogen atoms are particularly important, acting as Lewis basic sites that can coordinate with metal cations or as hydrogen bond acceptors nih.gov. The triazole ring is often compared to an amide group in its ability to form hydrogen bonds and engage in dipole-dipole interactions nih.govresearchgate.net. Its rigid, planar structure also makes it an excellent linker or scaffold component, holding other binding groups in a well-defined spatial arrangement to create a specific binding cavity dergipark.org.tr.

The Aniline Moiety: The aniline portion of the molecule contributes to binding in several ways. The phenyl ring is a classic participant in π-π stacking and hydrophobic interactions nih.gov. The amino group provides a site for hydrogen bond donation, complementing the acceptor nature of the triazole ring. Furthermore, the aniline ring can be substituted with other functional groups to fine-tune the electronic properties, solubility, and binding selectivity of the host molecule.

The combination of a hydrogen-bond-accepting triazole and a hydrogen-bond-donating/π-stacking aniline creates a versatile platform for recognizing a wide array of guest molecules.

Design of Receptors and Binding Hosts

The 2-(2H-1,2,3-triazol-2-yl)aniline framework is an attractive structural unit for the rational design of synthetic receptors. Its utility stems from the predictable geometry and well-understood binding properties of its constituent parts. Researchers incorporate this and similar triazole-based structures into larger molecular architectures to create hosts for various guests, including ions and neutral molecules.

One common design strategy involves synthesizing molecules where two or more triazole-aniline units are linked together, creating a pre-organized cavity. The size, shape, and chemical nature of this cavity can be tailored to achieve selective binding for a specific target. For instance, bis-triazole systems have been successfully employed as chemosensors for metal ions like Cu(II) researchgate.net. In these designs, the nitrogen atoms of the triazole rings coordinate with the metal ion, leading to a measurable signal.

Molecular docking studies have further illuminated the design principles, showing how triazole-containing ligands can fit into the active sites of biological targets like enzymes mdpi.com. These studies reveal that the nitrogen atoms of the triazole ring often form crucial hydrogen bonds with amino acid residues within the binding pocket mdpi.commdpi.com. This knowledge allows for the design of potent and selective enzyme inhibitors.

Table 1: Examples of Receptor Design Principles Using Triazole Moieties

Receptor Type Target Guest Key Interacting Moiety Principle of Recognition
Bis-triazole Chemosensor Metal Ions (e.g., Cu²⁺) 1,2,3-Triazole Coordination via triazole nitrogen atoms researchgate.net.
Enzyme Inhibitor Enzymes (e.g., P450) 1,2,3-Triazole Hydrogen bonding between triazole nitrogens and active site residues mdpi.com.
DNA Intercalator DNA 1,2,3-Triazole and Aromatic Systems π-π stacking and groove binding nih.gov.

Spectroscopic Probes for Interaction Detection

Spectroscopic methods are essential tools for studying host-guest interactions, providing evidence of complex formation and allowing for the quantification of binding affinities. The inherent spectroscopic properties of the 2-(2H-1,2,3-triazol-2-yl)aniline scaffold and similar aromatic triazoles make them suitable for such studies.

UV-Visible (UV-Vis) Absorption Spectroscopy: The binding of a guest molecule to a host containing the triazole-aniline chromophore can alter its electronic environment, leading to a change in the UV-Vis absorption spectrum. This can manifest as a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism). Titration experiments, where the concentration of the guest is systematically varied, can be used to determine the stoichiometry and binding constant of the host-guest complex researchgate.netnih.gov.

Fluorescence Spectroscopy: Many host molecules designed with triazole-aniline components are fluorescent. The binding of a guest can either quench or enhance this fluorescence. This "turn-off" or "turn-on" response is a highly sensitive method for detecting binding events researchgate.net. Fluorescence spectroscopy is widely used to investigate the interactions of small molecules with biomacromolecules like proteins and DNA nih.gov. For example, the interaction between a triazole derivative and bovine serum albumin (BSA) can be monitored by observing the quenching of the intrinsic tryptophan fluorescence of the protein nih.gov.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed structural information about host-guest complexes in solution. Upon binding, the chemical shifts of protons on both the host and guest molecules can change significantly. Protons located in or near the binding site are typically the most affected. NMR titration studies can provide valuable insights into the binding mode and stoichiometry of the interaction researchgate.net.

Table 2: Spectroscopic Techniques for Detecting Host-Guest Interactions

Technique Observable Change Information Obtained
UV-Visible Spectroscopy Shift in absorption maximum (λmax), change in absorbance intensity. Binding confirmation, stoichiometry, binding constant (K_b) researchgate.netnih.gov.
Fluorescence Spectroscopy Quenching or enhancement of emission intensity, shift in emission maximum. Highly sensitive detection, binding affinity, conformational changes researchgate.netnih.gov.

| ¹H-NMR Spectroscopy | Changes in proton chemical shifts. | Binding site identification, structural details of the complex, stoichiometry researchgate.net. |

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecular recognition events involving hosts derived from 2-(2H-1,2,3-triazol-2-yl)aniline.

Q & A

Q. What are the optimal synthetic routes for 2-(2H-1,2,3-Triazole-2-yl)aniline, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions between substituted anilines and azides. For example, a modified Huisgen 1,3-dipolar cycloaddition using copper(I) catalysis under reflux conditions in ethanol/acetic acid (5:1 v/v) enhances regioselectivity for the 1,4-triazole isomer . Reaction monitoring via TLC and optimization of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to triazole precursor) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1H^1H-NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while a singlet at δ 8.3 ppm indicates the triazole proton .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software for refinement ) resolves bond lengths and angles, confirming the planar triazole-aniline linkage.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 187.1) validates molecular weight .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2) to prevent oxidative degradation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The triazole ring’s electron-deficient nature (due to conjugation with the aniline group) facilitates nucleophilic aromatic substitution (SNAr) at the para position. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal a LUMO energy of −1.8 eV, favoring reactions with electron-rich partners like arylboronic acids. Experimental validation via Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) yields biaryl derivatives with >80% efficiency .

Q. What strategies resolve contradictions in reported biological activities of triazole-aniline derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antiviral data (e.g., HIV-1 inhibition vs. bacterial activity ) often stem from assay conditions. Standardize protocols:
  • Dose-Response Curves : Test compounds at 0.1–100 μM concentrations in triplicate.
  • Cytotoxicity Controls : Use MTT assays on HEK-293 cells to distinguish selective activity.
  • Molecular Docking : AutoDock Vina simulations (PDB: 3MEE for HIV protease) identify binding affinities, clarifying structure-activity relationships (SAR) .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

  • Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models (EPI Suite v4.1) to estimate biodegradability and toxicity. Experimental validation involves:
  • Microcosm Studies : Incubate with Pseudomonas spp. (25°C, pH 7) and monitor degradation via HPLC.
  • Metabolite Identification : LC-MS/MS detects catechol intermediates (e.g., m/z 123.0), aligning with bacterial dioxygenase-mediated cleavage .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Methodological Answer : Twinning and low-resolution data are common. Mitigation strategies include:
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions. H-bond restraints (DFIX) stabilize disordered triazole moieties .

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